molecular formula C7H13N3O4S B1330332 Glycyl-glycyl-cysteine CAS No. 95416-30-1

Glycyl-glycyl-cysteine

Cat. No.: B1330332
CAS No.: 95416-30-1
M. Wt: 235.26 g/mol
InChI Key: IDOGEHIWMJMAHT-BYPYZUCNSA-N
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Description

Glycyl-glycyl-cysteine is a tripeptide composed of two glycine molecules and one cysteine molecule

Mechanism of Action

Target of Action

Glycyl-glycyl-cysteine (Gly-gly-cys) primarily targets the Glycyl Radical Enzymes (GREs) . GREs are a group of enzymes that belong to the radical S-adenosylmethionine (SAM) superfamily and utilize a [4Fe-4S] cluster and SAM to catalyze H-atom abstraction from their substrate proteins . They play a pivotal role in the metabolism of strict and facultative anaerobes .

Mode of Action

The mode of action of Gly-gly-cys involves the interaction with its primary targets, the GREs. The activation of GREs is carried out by a GRE-activating enzyme, which introduces a glycyl radical into the Gly radical domain of the GRE .

Biochemical Pathways

Gly-gly-cys affects the biochemical pathways involving GREs. GREs catalyze crucial reactions in strict and facultative anaerobes . They are part of the human gut microbiota and govern key metabolic pathways in their hosts . For example, the deamination of choline catalyzed by the GRE choline trimethylamine-lyase (CutC) has emerged as an important route for the production of trimethylamine, a microbial metabolite associated with both human disease and biological methane production .

Pharmacokinetics

It’s known that the compound can be conjugated on the cysteine residue of certain antibodies via a glycyl-glycyl-phenylalanyl-glycyl (ggfg) peptide linker, which is selectively cleaved by lysosomal enzymes such as cathepsin b and cathepsin l . This suggests that Gly-gly-cys may have unique ADME properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of Gly-gly-cys action involve the production of a glycyl radical. This radical is introduced into the Gly radical domain of the GRE, leading to the activation of the enzyme . This activation enables the GRE to catalyze its specific reactions, leading to various downstream effects such as the production of trimethylamine from choline .

Action Environment

The action of Gly-gly-cys is influenced by various environmental factors. For instance, immune cell stimulation via various environmental factors results in their activation and metabolic reprogramming to aerobic glycolysis . Different immune cells exhibit cell-type-specific metabolic patterns when performing their biological functions . Furthermore, the extreme oxygen sensitivity of GREs argues strongly in favor of these enzymes having evolved before the appearance of molecular oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-glycyl-cysteine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and cysteine to prevent unwanted side reactions. The protected glycine is then coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the formation of the glycyl-glycyl intermediate, the protected cysteine is introduced, and the final deprotection step yields this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These machines can handle large-scale production with high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions: Glycyl-glycyl-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyl-glycyl-cysteine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Glycyl-glycyl-cysteine is unique due to the presence of the thiol group in cysteine, which imparts distinct redox properties and the ability to form disulfide bonds. This makes it particularly valuable in studies related to protein folding, stability, and redox biology .

Properties

IUPAC Name

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOGEHIWMJMAHT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241827
Record name Glycyl-glycyl-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95416-30-1
Record name Glycyl-glycyl-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-glycyl-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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